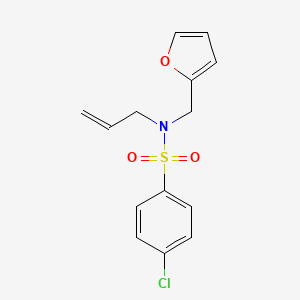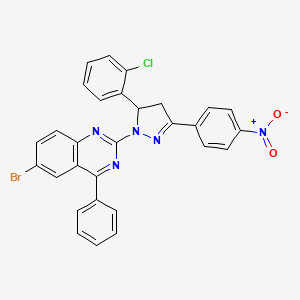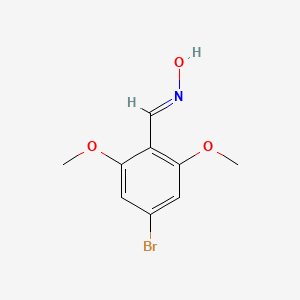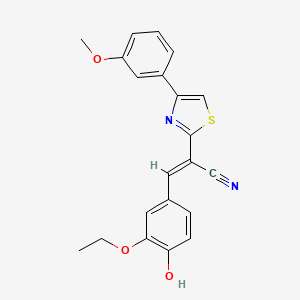![molecular formula C9H13NO B2476215 [4-(Aminomethyl)-2-methylphenyl]methanol CAS No. 1597086-06-0](/img/structure/B2476215.png)
[4-(Aminomethyl)-2-methylphenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[4-(Aminomethyl)-2-methylphenyl]methanol” is an organic compound with the empirical formula C8H11NO . It is a solid substance and is used in industrial and scientific research .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringNCc1ccc(CO)cc1 . This indicates that the molecule consists of a phenyl ring with a methanol and an aminomethyl group attached to it. Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 137.18 . It has a predicted boiling point of 280.0±20.0 °C and a predicted density of 1.113±0.06 g/cm3 . The compound is solid in form and is soluble in DMSO and methanol .Applications De Recherche Scientifique
Methanol as a Green Chemical Reagent
Methanol is increasingly used as a green chemical reagent due to its role as a C1 source in various synthesis reactions. For instance, it's utilized in the N-monomethylation of aromatic primary amines using [Cp*IrCl2]2/NaOH system, demonstrating broad substrate scope and excellent selectivities (Li et al., 2012). Additionally, methanol serves as both a C1 synthon and H2 source for selective N-methylation of amines (Sarki et al., 2021).
Catalysis and Synthesis
Methanol is central to innovative catalysis methods, such as in the synthesis of secondary amines using PNHP-Pincer Ru Catalysts (Ogata et al., 2018), and in the palladacycle-phosphine catalyzed methylation of amines (Mamidala et al., 2019). It also plays a crucial role in the electrochemical α-methoxymethylation and aminomethylation of propiophenones (Meng et al., 2020).
Impact on Biomembranes and Drug Synthesis
Methanol influences lipid dynamics in biomembranes, as observed in the study of transmembrane proteins/peptides, altering lipid transfer and flip-flop kinetics (Nguyen et al., 2019). It also plays a role in the synthesis of pharmaceutical agents, as seen in the synthesis of venlafaxine and imipramine (Goyal et al., 2021).
Zeolite Catalysts and Methanol in Synthesis
The use of zeolite catalysts in the methylation of 4-methylbiphenyl with methanol shows the utility of methanol in producing valuable compounds like 4,4′-dimethylbiphenyl (Shen et al., 2000).
Biological Conversion and Fuel Applications
Methanol serves as an important substrate in the biological production of chemicals and fuels, evidenced by its use in engineering methylotrophic Escherichia coli (Whitaker et al., 2017). It's also pivotal in the production of bio-diesel and bio-lubricant via transesterification of vegetable oil (Bokade & Yadav, 2007).
Safety and Hazards
Propriétés
IUPAC Name |
[4-(aminomethyl)-2-methylphenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7-4-8(5-10)2-3-9(7)6-11/h2-4,11H,5-6,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCPSPBPNHOBMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-{1-[3-(4-Ethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl}-1-(3-fluorophenyl) pyrrolidin-2-one](/img/structure/B2476132.png)
![2-(4-fluorophenyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2476135.png)
![3-chloro-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-fluorobenzenesulfonamide](/img/structure/B2476139.png)

![N-[1-(furan-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2476144.png)


![Methyl exo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride](/img/no-structure.png)
![[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] propanoate](/img/structure/B2476149.png)
![4-(bromomethyl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-indazole](/img/structure/B2476150.png)

![N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B2476152.png)

![Ethyl 8-azaspiro[4.5]decane-4-carboxylate](/img/structure/B2476155.png)
